molecular formula C13H7Cl2NO6S B1621123 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid CAS No. 219930-11-7

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

Cat. No. B1621123
M. Wt: 376.2 g/mol
InChI Key: NGZIKFIAUWCONG-UHFFFAOYSA-N
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Description

“4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a dichlorophenylsulfonyl chloride with a suitable reagent2. However, the exact synthesis method for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. However, the exact molecular formula for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is not specified in the searched resources1.



Chemical Reactions Analysis

The chemical reactions involving “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight1. However, the specific physical and chemical properties for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources1.


Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the safety and hazards for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources3.


properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO6S/c14-8-2-3-9(15)12(6-8)23(21,22)11-4-1-7(13(17)18)5-10(11)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIKFIAUWCONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384115
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

CAS RN

219930-11-7
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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